molecular formula C16H17N5O B2824605 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide CAS No. 1797141-79-7

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide

Cat. No. B2824605
CAS RN: 1797141-79-7
M. Wt: 295.346
InChI Key: PHNWXMDTXICQCJ-UHFFFAOYSA-N
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Description

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide” is a derivative of pyrazolo[1,5-a]pyrimidines (PPs), which are a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This synthetic methodology is simpler and greener compared to those of other compounds .

Scientific Research Applications

Phosphodiesterase Inhibition for Neurodegenerative Diseases

Research has identified compounds structurally related to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, including ITI-214, have shown efficacy in vivo and are being considered for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Anticancer and Antimicrobial Activities

Compounds synthesized from enaminones, resembling the structural framework of this compound, have shown promising anticancer and antimicrobial activities. These include derivatives that exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, suggesting potential for development as therapeutic agents (Riyadh, 2011).

Fluorescent Probes for Biological Detection

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has provided strategic intermediates for preparing novel functional fluorophores. These compounds have exhibited significant fluorescence intensity and quantum yields, demonstrating their potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Development of mGlu5 Negative Allosteric Modulators

Research into N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238, auglurant), a structurally similar compound, highlights its development as a negative allosteric modulator (NAM) for the mGlu5 receptor. This compound, developed for treating depression, has undergone kilogram-scale synthesis to support clinical trials, showcasing the chemical's potential therapeutic applications (David et al., 2017).

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-9-15-19-10-13(11-21(15)20-12)5-4-8-18-16(22)14-6-2-3-7-17-14/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNWXMDTXICQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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